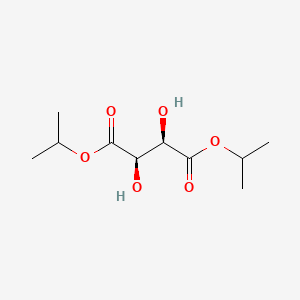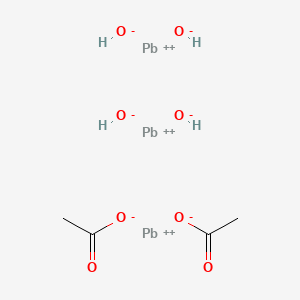
Holmium(III) oxide; Holmia; Rare earth; Holmium(+3)oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum Magnesium alloy sputtering targets are specialized materials used in the physical vapor deposition (PVD) process to create thin films on various substrates. These targets are composed of a combination of aluminum and magnesium, which are known for their lightweight properties and excellent thermal and electrical conductivity. The alloy is particularly valued in industries such as electronics, optics, and renewable energy for its ability to produce high-quality, uniform coatings.
Wirkmechanismus
Target of Action
MFCD00011053: MFCD00011053, also known as Flucytosine, is a synthetic antimycotic compound . Its primary targets are susceptible fungal cells .
SY010030: SY010030, also known as Angiotensin Receptor Blockers (ARBs), primarily targets type 1 angiotensin II (AT 1) receptors on blood vessels and other tissues, such as the heart .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets are primarily used in the manufacturing of thin films through a process called "sputtering" .
Holmium(III) oxide, REacton: Holmium(III) oxide, or holmium oxide, is a chemical compound of the rare-earth element holmium and oxygen . Its primary target is the formation of brittle Mg-Al intermetallic compounds .
Mode of Action
MFCD00011053: Flucytosine is converted into 5-fluorouracil (5-FU) inside fungal cells, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .
SY010030: ARBs block type 1 angiotensin II (AT 1) receptors, inhibiting the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: The sputtering process involves the controlled removal and conversion of the target material into a directed gaseous/plasma phase through ionic bombardment .
Holmium(III) oxide, REacton: Holmium(III) oxide reacts slowly with O2 at room temperature, and burns readily, forming holmium (III) oxide, Ho2O3 .
Biochemical Pathways
MFCD00011053: The biochemical pathway of Flucytosine involves its conversion into 5-fluorouracil (5-FU) inside fungal cells, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .
SY010030: ARBs inhibit the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets:Holmium(III) oxide, REacton: Holmium(III) oxide reacts with oxygen to form holmium (III) oxide, Ho2O3 .
Pharmacokinetics
MFCD00011053: Flucytosine is well absorbed after oral administration, penetrates into body tissues well and is excreted mainly by the kidneys .
SY010030: Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: Holmium(III) oxide, REacton:Result of Action
MFCD00011053: The result of Flucytosine’s action is the inhibition of fungal RNA and DNA synthesis .
SY010030: The result of ARBs’ action is the inhibition of the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: The result of the sputtering process is the formation of thin films .
Holmium(III) oxide, REacton: The result of the reaction between holmium and oxygen is the formation of holmium (III) oxide, Ho2O3 .
Action Environment
MFCD00011053: The action environment of Flucytosine is inside susceptible fungal cells .
SY010030: The action environment of ARBs is on type 1 angiotensin II (AT 1) receptors on blood vessels and other tissues, such as the heart .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: The action environment of Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets is in the manufacturing of thin films .
Holmium(III) oxide, REacton: The action environment of Holmium(III) oxide, REacton is in the presence of oxygen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Aluminum Magnesium alloy sputtering targets typically involves the melting and casting of high-purity aluminum and magnesium. The metals are melted together in a controlled environment to ensure a homogeneous mixture. The molten alloy is then cast into molds and allowed to solidify.
Industrial Production Methods:
High-Pressure Torsion: This method involves the application of high pressure and torsional forces to the alloy, resulting in a fine-grained microstructure that enhances the material’s properties.
Molten Salt Electrolysis: This method involves the electrolysis of magnesium oxide in a molten salt bath to produce the alloy.
Types of Reactions:
Oxidation: Both aluminum and magnesium are prone to oxidation. When exposed to air, they form a protective oxide layer that prevents further corrosion.
Reduction: The alloy can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: In certain chemical environments, magnesium atoms in the alloy can be substituted by other metal atoms.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, water, and other oxidizing agents can react with the alloy to form oxides.
Reducing Agents: Hydrogen and other reducing agents can reduce the oxides back to the metal state.
Major Products:
Oxides: Aluminum oxide (Al2O3) and magnesium oxide (MgO) are common products of oxidation reactions.
Intermetallic Compounds: The alloy can form intermetallic compounds such as Al3Mg2 and Al12Mg17 under certain conditions.
Wissenschaftliche Forschungsanwendungen
Aluminum Magnesium alloy sputtering targets have a wide range of applications in scientific research:
Chemistry: Used in the deposition of thin films for catalytic and sensor applications.
Biology: Employed in the creation of biocompatible coatings for medical implants.
Medicine: Utilized in the development of drug delivery systems and diagnostic devices.
Industry: Widely used in the production of semiconductor devices, optical coatings, and photovoltaic cells
Vergleich Mit ähnlichen Verbindungen
Magnesium Alloys: Known for their lightweight and high-strength properties, but often suffer from poor corrosion resistance.
Aluminum Alloys: Widely used due to their excellent thermal and electrical conductivity, but can be heavier than magnesium alloys.
Uniqueness: Aluminum Magnesium alloy sputtering targets combine the best properties of both metals, offering a balance of lightweight, strength, and corrosion resistance. This makes them particularly suitable for applications where weight reduction and durability are critical .
Eigenschaften
IUPAC Name |
oxo(oxoholmiooxy)holmium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ho.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUFVYWTIKZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ho]O[Ho]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ho2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.859 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

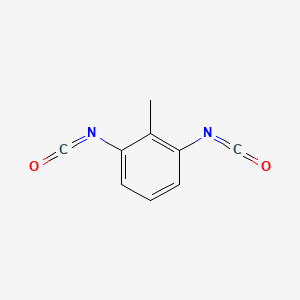
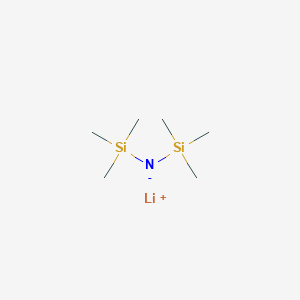
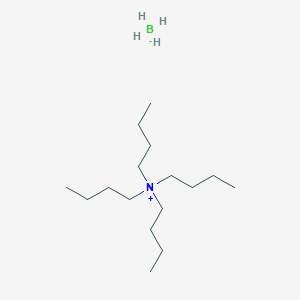
![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)



